molecular formula C11H13F2NO2 B13133175 (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate

Cat. No.: B13133175
M. Wt: 229.22 g/mol
InChI Key: MCVJOZJBVQCTIG-JTQLQIEISA-N
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Description

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a difluorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and ethyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Esterification: The final step involves esterification of the resulting amino acid derivative with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The difluorophenyl group can enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,6-Difluoro-L-Phenylalanine: Lacks the ester group but contains the difluorophenyl and amino groups.

Uniqueness

(S)-Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is unique due to the presence of both the ethyl ester and difluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)10(14)6-7-8(12)4-3-5-9(7)13/h3-5,10H,2,6,14H2,1H3/t10-/m0/s1

InChI Key

MCVJOZJBVQCTIG-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=C(C=CC=C1F)F)N

Canonical SMILES

CCOC(=O)C(CC1=C(C=CC=C1F)F)N

Origin of Product

United States

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